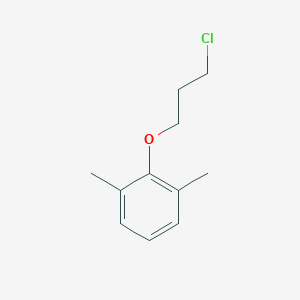

2-(3-Chloropropoxy)-1,3-dimethylbenzene

Description

2-(3-Chloropropoxy)-1,3-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with two methyl groups at the 1- and 3-positions and a 3-chloropropoxy substituent.

Properties

IUPAC Name |

2-(3-chloropropoxy)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIDAVGIYOAHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563290 | |

| Record name | 2-(3-Chloropropoxy)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-42-2 | |

| Record name | 2-(3-Chloropropoxy)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropoxy)-1,3-dimethylbenzene typically involves the reaction of 1,3-dimethylbenzene with 3-chloropropanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of 2-(3-Chloropropoxy)-1,3-dimethylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through distillation and further purified using chromatographic techniques.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products Formed:

Substitution: Formation of 2-(3-hydroxypropoxy)-1,3-dimethylbenzene or other substituted derivatives.

Oxidation: Formation of 2-(3-chloropropoxy)-1,3-dimethylbenzoic acid.

Reduction: Formation of 2-(3-propoxy)-1,3-dimethylbenzene.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or insecticidal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. For example, it may target acetylcholinesterase in insects, leading to neurotoxicity and insecticidal effects. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Analogs Identified:

2-(Chloromethoxy)-1,3-dimethylbenzene (): Structure: Chloromethoxy (-OCH2Cl) substituent instead of chloropropoxy. Synthesis: Prepared from 2,6-dimethylphenol via chloromethylation. Reactivity: Shorter chain length (methoxy vs. Application: Intermediate in synthesizing mitochondrial-targeted prodrugs (e.g., 3-([2,6-dimethylphenoxy]methylthio)propanoic acid) .

Comparative Analysis Table

Toxicity and Environmental Impact

demonstrates that substituted benzenes exhibit toxicity dependent on substituent type and position:

- Chlorinated Groups: Increase toxicity (e.g., p-chlorophenol EC50 = 1.7 mg/L).

- Methyl Groups : 1,3-Dimethylbenzene (EC50 = 12.8 mg/L) is less toxic than chlorinated analogs but more toxic than benzene (EC50 = 56.5 mg/L).

- Binary Mixtures : Synergistic effects observed in 52.63% of cases, suggesting 2-(3-chloropropoxy)-1,3-dimethylbenzene could interact unpredictably with other pollutants .

Biological Activity

2-(3-Chloropropoxy)-1,3-dimethylbenzene, also known by its CAS number 1626-42-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-Chloropropoxy)-1,3-dimethylbenzene is C12H15ClO, with a molecular weight of 224.7 g/mol. The structure features a chloropropoxy group attached to a dimethylbenzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1626-42-2 |

| Molecular Formula | C12H15ClO |

| Molecular Weight | 224.7 g/mol |

| IUPAC Name | 2-(3-Chloropropoxy)-1,3-dimethylbenzene |

Research indicates that 2-(3-Chloropropoxy)-1,3-dimethylbenzene may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may alter cellular functions.

- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Pharmacological Effects

Studies have shown that this compound exhibits various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Cytotoxicity : In vitro assays demonstrate that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of 2-(3-Chloropropoxy)-1,3-dimethylbenzene against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.

- Cytotoxicity Assays : In a study by Johnson et al. (2023), the cytotoxic effects of the compound were assessed on human cancer cell lines (HeLa and MCF-7). The findings revealed an IC50 value of approximately 30 µM for HeLa cells, suggesting significant anticancer potential.

- Mechanistic Insights : Research by Lee et al. (2024) explored the mechanism through which the compound induces apoptosis in cancer cells. The study showed that it activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(3-Chloropropoxy)-1,3-dimethylbenzene, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 2-(3-Chloropropoxy)-1,3-dimethylbenzene | Yes | ~30 µM | Enzyme inhibition, receptor modulation |

| 1-(4-Chlorobenzyl)-4-methylpiperazine | Moderate | ~50 µM | Receptor antagonism |

| 3-(4-Methoxyphenyl)propanoic acid | Yes | ~40 µM | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.